2,2-Difluoro-1,3-benzodioxol-4-ol
Overview
Description
2,2-Difluoro-1,3-benzodioxol-4-ol is a chemical compound with the molecular formula C7H4F2O3 It is known for its unique structure, which includes a benzodioxole ring substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluoro-1,3-benzodioxol-4-ol can be synthesized through several methods. One common approach involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, or quaternary ammonium hydrogen fluoride . This reaction typically occurs under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and catalysts as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1,3-benzodioxol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid , while substitution reactions can produce various substituted benzodioxole derivatives.
Scientific Research Applications
2,2-Difluoro-1,3-benzodioxol-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies exploring its use in drug development.
Industry: It is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1,3-benzodioxol-4-ol involves its interaction with various molecular targets. For instance, in biodegradation studies, Pseudomonas putida F1 catalyzes the defluorination of the compound, leading to the formation of metabolites such as 4,5-dihydroxy-2,2-difluoro-1,3-benzodioxole . This process involves enzymes like toluene dioxygenase, which oxidizes the compound to its dihydrodiol form, further transforming it into other metabolites.
Comparison with Similar Compounds
2,2-Difluoro-1,3-benzodioxol-4-ol can be compared with other similar compounds, such as:
2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group, leading to different chemical properties and reactivity.
2,2-Difluoro-1,3-benzodioxole-4-boronic acid: The presence of a boronic acid group makes it useful in Suzuki coupling reactions.
4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile: This compound is used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two fluorine atoms, which impart distinct chemical and physical properties.
Biological Activity
2,2-Difluoro-1,3-benzodioxol-4-ol is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including chemistry, biology, and medicine.
This compound has the molecular formula CHFO and is characterized by the presence of two fluorine atoms and a benzodioxole structure. This configuration imparts distinct chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. It has been noted for its role in:
- Biodegradation : The compound can be metabolized by microorganisms such as Pseudomonas putida F1, which catalyzes its defluorination to yield metabolites like 4,5-dihydroxy-2,2-difluoro-1,3-benzodioxole.
- Enzyme Interaction : Its unique structure allows it to act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Insecticidal Activity
Research into benzodioxole acids has highlighted their potential as larvicides against Aedes aegypti, the vector for several viral diseases. The observed activity suggests that modifications in the benzodioxole structure can enhance insecticidal efficacy .
Case Study 1: Insecticidal Activity Against Aedes aegypti
A study synthesized various benzodioxole derivatives and evaluated their larvicidal activity. Among these compounds, some exhibited LC values suggesting significant potential for mosquito control. Although the specific activity of this compound was not reported directly, its structural similarities indicate potential efficacy .
Case Study 2: Enzyme Interaction Studies
In studies examining the interaction of benzodioxole derivatives with metabolic enzymes, it was found that compounds similar to this compound could modulate enzyme activity effectively. This suggests that further investigation into this compound could reveal novel applications in biochemistry and pharmacology .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid | Carboxylic acid group | Enhanced reactivity in biochemical pathways |
4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile | Pyrrole derivative | Potential insecticidal activity |
3,4-(methylenedioxy)cinnamic acid | Cinnamic acid derivative | Notable larvicidal effects against Aedes aegypti |
Properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxol-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-7(9)11-5-3-1-2-4(10)6(5)12-7/h1-3,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLKNZQTCHZQNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299766 | |
Record name | 2,2-Difluoro-1,3-benzodioxol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126120-86-3 | |
Record name | 2,2-Difluoro-1,3-benzodioxol-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126120-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluoro-1,3-benzodioxol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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